molecular formula C26H24N4O5S B2898776 3-benzyl-N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-26-1

3-benzyl-N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Número de catálogo: B2898776
Número CAS: 1115485-26-1
Peso molecular: 504.56
Clave InChI: LPDMUMPSRHFGCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Benzyl-N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a benzyl group at position 3, a 2-methoxyethyl carboxamide at position 7, and a 4-nitrobenzylthio substituent at position 2. The 4-oxo-3,4-dihydroquinazoline core is a heterocyclic scaffold known for its bioactivity, particularly in kinase inhibition and anticancer applications.

Propiedades

IUPAC Name

3-benzyl-N-(2-methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S/c1-35-14-13-27-24(31)20-9-12-22-23(15-20)28-26(29(25(22)32)16-18-5-3-2-4-6-18)36-17-19-7-10-21(11-8-19)30(33)34/h2-12,15H,13-14,16-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDMUMPSRHFGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-benzyl-N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves several key steps:

  • Formation of the quinazoline core : Starting from appropriate precursors, the quinazoline ring is constructed through cyclization reactions.
  • Substitution reactions : The introduction of the benzyl and methoxyethyl groups occurs via nucleophilic substitution mechanisms.
  • Thioether formation : The incorporation of the nitrobenzyl thio group is achieved through thiol chemistry, which enhances the compound's biological profile.

The molecular formula is C26H24N4O5SC_{26}H_{24}N_{4}O_{5}S with a molecular weight of 504.6 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, related compounds have shown potent activity against various bacterial strains and fungi. The introduction of the nitro group in this compound may enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.

Antidiabetic Potential

The compound's structural similarities with known α-glucosidase inhibitors suggest potential antidiabetic activity. In vitro assays have demonstrated that derivatives with similar structures exhibit significant inhibition of α-glucosidase, with IC50 values indicating strong activity compared to standard drugs like acarbose . The SAR studies indicate that modifications at specific positions on the quinazoline ring can lead to enhanced inhibitory potency.

Cytotoxicity and Antiproliferative Effects

Research has also investigated the cytotoxicity profiles of quinazoline derivatives against various cancer cell lines. Compounds with similar structures have shown moderate to high antiproliferative activity in low micromolar ranges . Notably, some derivatives were found to selectively inhibit cancer cell growth while displaying minimal toxicity to normal cells.

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored. Certain analogs demonstrated binding affinity to key kinases involved in cancer progression, suggesting that this compound could serve as a lead compound for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Nitro Substitution : The presence of the nitro group enhances electron-withdrawing properties, which may improve binding interactions with biological targets.
  • Benzyl and Methoxyethyl Groups : These substituents contribute to lipophilicity and steric effects that are crucial for biological activity.
  • Quinazoline Core : The core structure is essential for maintaining the pharmacological profile and facilitating interactions with enzymes or receptors.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotent against various bacterial strains
α-Glucosidase InhibitionIC50 values significantly lower than acarbose
CytotoxicityModerate antiproliferative effects
Kinase InhibitionBinding affinity to multiple kinases

Aplicaciones Científicas De Investigación

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "3-benzyl-N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide". However, the search results do provide some basic chemical information and discuss related compounds as potential anticancer agents.

Chemical Information
The following chemical information is available for this compound:

  • CAS Number: 1115485-26-1
  • Molecular Formula: C26H24N4O5S
  • Molecular Weight: 504.6
  • SMILES: COCCNC(=O)c1ccc2c(=O)n(Cc3ccccc3)c(SCc3ccc(N+[O-])cc3)nc2c1
  • Other Names: 3-benzyl-N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Potential Research Areas
While direct applications of the specific compound are not available in the search results, research on related compounds may provide some insight. Some potential research areas include:

  • CDK Inhibitors: Research into pyrazole, pyrimidine, thiazole, and thiouracil derivatives as CDK2 and CDK4/6 inhibitors may be relevant . CDK2 and COX-2 are potential targets for cancer treatment .
  • Anticancer Agents: Many derivatives of different compounds are being explored for their anticancer properties .
  • Thiadiazole Derivatives: 1,3,4 thiadiazole and its derivatives are efficient inhibitors to cancer, tumors, growth factors, kinases, and many other biological enzymes .
  • Phenanthro-triazine-3-thiol Derivatives: These compounds are being explored as potential DNA intercalators and Bcl-2 inhibitors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

  • IR and NMR Analysis : The target compound’s 4-nitrobenzylthio group would likely exhibit a νC=S stretch near 1247–1255 cm⁻¹, as observed in triazole-thiones . The absence of a νS-H band (~2500–2600 cm⁻¹) would confirm the thione tautomer, consistent with similar sulfur-containing heterocycles.
  • Solubility and Stability: The 2-methoxyethyl carboxamide may enhance solubility compared to analogues with non-polar substituents (e.g., benzyl or halophenyl groups). However, the nitro group could reduce metabolic stability relative to electron-neutral substituents .

Bioactivity and Functional Comparisons

  • Kinase Inhibition : Quinazolines with 4-oxo-3,4-dihydro cores (e.g., gefitinib analogues) often target EGFR. The 4-nitrobenzylthio group may modulate selectivity compared to halogenated or methylated derivatives .
  • Antimicrobial Activity : Thioether-linked substituents (e.g., 4-nitrobenzylthio) in triazoles and coumarins exhibit moderate antibacterial effects, implying possible utility in antimicrobial drug development .

Data Table: Key Properties of Comparable Compounds

Compound Class Core Structure Key Substituents IR νC=S (cm⁻¹) Bioactivity Notes
Target Quinazoline 4-Oxo-3,4-dihydro 4-Nitrobenzylthio, 2-methoxyethyl ~1250 Hypothesized kinase inhibition
1,2,4-Triazole-3(4H)-thiones Triazole Sulfonyl, difluorophenyl 1247–1255 Antifungal, moderate cytotoxicity
Coumarin Acetamides Thiazolidin-4-one Substituted aryl, methylcoumarin N/A Antibacterial, anti-inflammatory

Q & A

Q. What are the established synthetic routes for 3-benzyl-N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core. A common approach includes:

Core Formation : Condensation of anthranilic acid derivatives with benzylamine analogs under reflux in dimethylformamide (DMF) .

Functionalization : Introduction of the 4-nitrobenzylthio group via nucleophilic substitution, using thiourea or NaSH in ethanol at 60–80°C .

Carboxamide Attachment : Coupling the quinazoline intermediate with 2-methoxyethylamine using EDC/HOBt in dichloromethane .
Key Optimization Factors :

  • Temperature control during thiomethylation to avoid byproducts .
  • Use of anhydrous solvents to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyethyl and nitrobenzyl groups). Aromatic protons appear as multiplets between δ 7.2–8.5 ppm, while the methoxy signal resonates near δ 3.3 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 506.2) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles critical for stability analysis (e.g., C–S bond length ~1.78 Å) .

Q. What preliminary biological activities have been reported for structurally analogous quinazoline derivatives?

  • Methodological Answer : Similar compounds exhibit:
  • Enzyme Inhibition : Competitive inhibition of tyrosine kinases (IC₅₀: 0.5–2.0 µM) via binding to the ATP pocket, confirmed by molecular docking .
  • Anticancer Activity : Apoptosis induction in HeLa cells (EC₅₀: 10–20 µM) via caspase-3 activation .
    Assay Design :
  • Use kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .
  • Cell viability tests (MTT assay) with 48–72 hr exposure periods .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for quinazoline derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or cell lines. Mitigation strategies include:
  • Standardized Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize data to a reference compound .
  • Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to account for threshold effects .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify outliers .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer :
  • Disorder in Flexible Groups : The methoxyethyl chain may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and using SHELXL’s PART instruction to model alternative conformations .
  • Weak Diffraction : Crystals may suffer from low resolution (>2 Å). Optimize crystallization via vapor diffusion with PEG 4000 as a precipitant .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess logP (target: 2–3 for oral bioavailability) and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability in water-lipid bilayers (e.g., GROMACS) to evaluate membrane permeability .
  • QSAR Models : Corrogate substituent effects (e.g., nitro group’s impact on solubility) using MOE or Schrödinger .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.